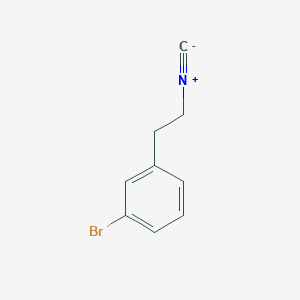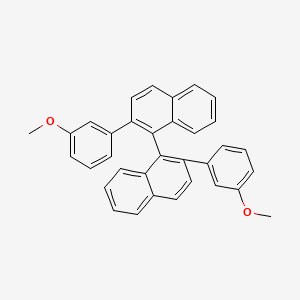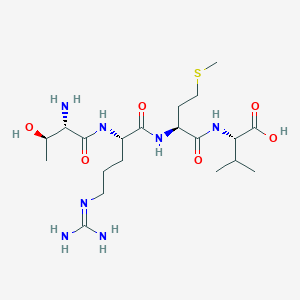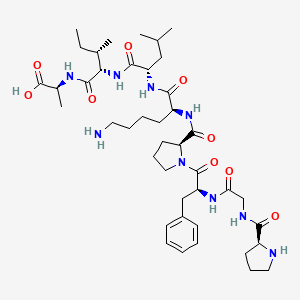![molecular formula C15H25NO3Si B12531000 1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine CAS No. 865654-20-2](/img/structure/B12531000.png)
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-(2-{[Diméthoxy(phényl)silyl]oxy}éthyl)pipéridine est un composé organosilicié qui présente un cycle pipéridine lié à une chaîne éthylique, qui est elle-même connectée à un groupe diméthoxyphénylsilyle.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-(2-{[Diméthoxy(phényl)silyl]oxy}éthyl)pipéridine implique généralement la réaction de la pipéridine avec un agent silylant approprié. Une méthode courante consiste à faire réagir la pipéridine avec le 2-(diméthoxy(phényl)silyl)éthanol en conditions basiques. La réaction est généralement réalisée dans un solvant organique tel que le dichlorométhane ou le chloroforme, et une base comme la triéthylamine est utilisée pour faciliter la réaction.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé serait optimisé pour le rendement et la pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une production constante. L'utilisation de réactifs et de solvants de haute pureté, ainsi qu'un contrôle rigoureux des conditions réactionnelles, sont essentiels dans les environnements industriels.
Analyse Des Réactions Chimiques
Types de réactions
Le 1-(2-{[Diméthoxy(phényl)silyl]oxy}éthyl)pipéridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution : Le groupe silyle peut être substitué par d'autres groupes fonctionnels en utilisant des réactifs appropriés.
Réactifs et conditions courantes
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Hydrure de lithium et d'aluminium, borohydrure de sodium.
Substitution : Agents halogénants, nucléophiles.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction pourrait produire des composés déshydrogénés.
Applications de la recherche scientifique
Le 1-(2-{[Diméthoxy(phényl)silyl]oxy}éthyl)pipéridine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigue pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme un candidat médicament potentiel en raison de ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une stabilité thermique améliorée ou une résistance mécanique accrue.
Mécanisme d'action
Le mécanisme d'action du 1-(2-{[Diméthoxy(phényl)silyl]oxy}éthyl)pipéridine dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité. Le groupe diméthoxyphénylsilyle peut influencer la lipophilie et la perméabilité membranaire du composé, affectant sa distribution et son efficacité.
Applications De Recherche Scientifique
1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of 1-(2-{[Dimethoxy(phenyl)silyl]oxy}ethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dimethoxyphenylsilyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(tert-Butyldiméthylsiloxy)éthanol
- 2-(tert-Butyldiméthylsiloxy)éthanol
- 2-(tert-Butyldiméthylsilanyloxy)-éthanol
Unicité
Le 1-(2-{[Diméthoxy(phényl)silyl]oxy}éthyl)pipéridine est unique en raison de la présence à la fois d'un cycle pipéridine et d'un groupe diméthoxyphénylsilyle. Cette combinaison confère des propriétés chimiques et physiques distinctes, ce qui en fait un composé précieux pour diverses applications. Ses caractéristiques structurales permettent des modifications chimiques polyvalentes, permettant la synthèse d'une large gamme de dérivés aux propriétés adaptées.
Propriétés
Numéro CAS |
865654-20-2 |
|---|---|
Formule moléculaire |
C15H25NO3Si |
Poids moléculaire |
295.45 g/mol |
Nom IUPAC |
dimethoxy-phenyl-(2-piperidin-1-ylethoxy)silane |
InChI |
InChI=1S/C15H25NO3Si/c1-17-20(18-2,15-9-5-3-6-10-15)19-14-13-16-11-7-4-8-12-16/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 |
Clé InChI |
CMECCVQUYULIPD-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C1=CC=CC=C1)(OC)OCCN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole](/img/structure/B12530936.png)

![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)



![3-Methyl-10-phenyl-[1,2,3,5]tetrazino[5,4-A]indol-4-one](/img/structure/B12530969.png)
![3-[4-(4-Ethoxybenzoyl)phenyl]prop-2-enoic acid](/img/structure/B12530974.png)
![(1R,2R)-N~1~,N~2~-Bis[(1S)-1-phenylethyl]cyclopentane-1,2-diamine](/img/structure/B12530977.png)

![N-[(1R)-1-(2,4-Difluorophenyl)-2-(dimethylamino)-2-oxoethyl]-L-leucine](/img/structure/B12530985.png)

